molecular formula C34H42S4 B1382381 4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole CAS No. 1352642-35-3

4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole

Cat. No.: B1382381
CAS No.: 1352642-35-3
M. Wt: 579 g/mol
InChI Key: NNTCBLBIVSUXIW-UHFFFAOYSA-N
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Description

4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole is a conjugated organic semiconductor characterized by a fused thieno[2,3-f][1]benzothiole core substituted with two 2-ethylhexyl-functionalized thiophene units at the 4 and 8 positions. This structure enhances π-orbital overlap, promoting charge carrier mobility and broad absorption in the visible to near-infrared spectrum. It is primarily utilized in organic photovoltaics (OPVs) and optoelectronic devices due to its tunable electronic properties and solution processability .

Properties

IUPAC Name

4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42S4/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTCBLBIVSUXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(S5)CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene typically involves a series of organic reactions, including nitration and cyclization of benzylamine thiophene . The process requires precise control of reaction conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sulfuric acid.

    Substitution: Reagents such as halogens and organometallic compounds are used under controlled conditions to achieve the desired substitutions.

Major Products

Scientific Research Applications

Organic Photovoltaics (OPVs)

Overview : BDTT is primarily utilized as an electron donor material in OPVs. Its molecular structure allows for effective charge transport and light absorption, which are critical for enhancing the efficiency of solar cells.

Key Findings :

  • Efficiency Improvement : Studies have shown that incorporating BDTT into bulk heterojunction solar cells significantly improves power conversion efficiencies (PCE). For instance, a recent study reported PCE values exceeding 10% when BDTT was combined with suitable acceptors such as non-fullerene materials like Y6 .
  • Stability : The thermal and photochemical stability of BDTT-based devices has been noted to be superior compared to traditional materials, making them more viable for commercial applications .

Case Study :
A research article published in Nature Materials highlighted the use of BDTT in conjunction with a polymeric acceptor. The resulting device demonstrated enhanced light absorption and charge mobility, leading to improved overall performance metrics compared to standard configurations .

Organic Light-Emitting Diodes (OLEDs)

Overview : BDTT's ability to emit light makes it a candidate for use in OLEDs. Its high photoluminescence quantum yield and favorable energy levels contribute to its application in this field.

Key Findings :

  • Device Performance : OLEDs utilizing BDTT have shown increased brightness and efficiency. The incorporation of BDTT into the emissive layer has been linked to enhanced electroluminescent properties, with reported external quantum efficiencies (EQE) reaching up to 20% .
  • Color Tuning : The structural modifications of BDTT allow for tuning the emission color by altering substituents on the thiophene units, enabling a broad spectrum of color outputs suitable for display technologies .

Photocatalytic Applications

Overview : BDTT has been investigated for its photocatalytic properties, particularly in hydrogen evolution reactions (HER) through water splitting.

Key Findings :

  • Hydrogen Evolution Efficiency : Research indicates that BDTT-based photocatalysts can achieve remarkable hydrogen production rates under visible light irradiation. This is attributed to its strong light absorption capabilities and favorable charge separation characteristics .
  • Sulfide Oxidation Tuning : A recent study explored sulfide oxidation tuning within BDTT copolymers, enhancing their photocatalytic activity. This approach demonstrated significant improvements in hydrogen evolution efficiency compared to traditional photocatalysts .

Summary Table of Applications

ApplicationKey FeaturesPerformance Metrics
Organic PhotovoltaicsHigh PCE (>10%), excellent stabilityPCE improvement over traditional donors
Organic Light-Emitting DiodesHigh EQE (~20%), tunable emission colorsEnhanced brightness and efficiency
PhotocatalysisEffective HER under visible lightSignificant hydrogen production rates

Mechanism of Action

The compound exerts its effects primarily through its electron-withdrawing sulfone groups, which enhance its photocatalytic efficiency. The molecular targets include various electron donors and acceptors in photocatalytic systems, facilitating efficient hydrogen evolution under visible-light illumination .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Organic Photovoltaics

PTB7-Th
  • Structure: Poly[[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]-alt-[3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophene-4,6-diyl]].
  • Key Differences: Replaces the thieno[2,3-f][1]benzothiole core with benzo[1,2-b:4,5-b′]dithiophene (BDT) and introduces a fluorinated thieno[3,4-b]thiophene unit.
  • Performance : Achieves power conversion efficiencies (PCE) of 8.30–9.45% in bulk-heterojunction (BHJ) solar cells with PC71BM as the acceptor . Fluorination improves electron-withdrawing properties and reduces recombination losses .
PBDB-TF
  • Structure : Poly[[4,8-bis[5-(2-ethylhexyl)-4-fluoro-2-thienyl]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl]-2,5-thiophenediyl-[5,7-bis(2-ethylhexyl)-4,8-dioxo-4H,8H-benzo[1,2-c:4,5-c’]-dithiophene-1,3-diyl]-2,5-thiophenediyl].
  • Key Differences : Fluorination at the thiophene substituents and incorporation of a diketone-modified BDT unit.
  • Performance : Exhibits enhanced open-circuit voltage (VOC) and PCE (>10%) due to fluorine-induced dipole moments and improved molecular packing .
BDT-IID
  • Structure : 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b′]dithiophene-6,6′-dibromo-N,N′-(2-ethylhexyl)isoindigo.
  • Key Differences: Integrates isoindigo (IID) as an electron-deficient comonomer, enabling low-bandgap properties.
  • Application: Used in semiconducting polymer nanoparticles (Pdots) for photothermal therapy (PTT), achieving 45% photothermal conversion efficiency in cancer treatment .

Comparative Analysis of Key Properties

Property 4,8-Bis[...]thieno[2,3-f][1]benzothiole PTB7-Th PBDB-TF BDT-IID
Core Structure Thieno[2,3-f][1]benzothiole BDT Fluorinated BDT BDT-IID hybrid
Bandgap (eV) ~1.5–1.7 (estimated) 1.6–1.8 1.4–1.6 1.3–1.5
Absorption Range (nm) 500–800 600–750 650–850 700–950
PCE in OPVs Not explicitly reported 8.30–9.45% >10% N/A
Non-OPV Applications N/A N/A N/A Photothermal therapy

Functional Group Impact on Performance

  • Thieno[2,3-f][1]benzothiole Core: Provides a rigid, planar structure for enhanced charge transport but may limit solubility compared to BDT-based polymers .
  • Fluorination (PTB7-Th, PBDB-TF) : Lowers the highest occupied molecular orbital (HOMO) energy level, increasing VOC and thermal stability .
  • Isoindigo Integration (BDT-IID) : Reduces bandgap and extends absorption into the near-infrared, ideal for biomedical applications .

Thermal and Environmental Stability

  • PTB7-Th : Demonstrated stable performance at 85°C for 1,000 hours in encapsulated devices, attributed to fluorine-induced molecular rigidity .
  • 4,8-Bis[...]thieno[2,3-f][1]benzothiole: Limited stability data, but alkyl side chains (2-ethylhexyl) likely improve solubility and film morphology .

Biological Activity

4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f] benzothiole is a complex organic compound known for its potential applications in organic electronics, particularly in organic solar cells and field-effect transistors. This article explores its biological activity, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f] benzothiole is C44H58S6C_{44}H_{58}S_6 with a molecular weight of approximately 1016.73 g/mol. The compound features multiple thiophene units which contribute to its electronic properties.

Pharmacological Properties

Recent studies have indicated that compounds similar to 4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f] benzothiole exhibit various pharmacological activities:

  • Antioxidant Activity :
    • Thiophene derivatives have shown significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. The presence of multiple thiophene rings enhances electron delocalization, improving the compound's ability to scavenge free radicals.
  • Anticancer Potential :
    • Some studies suggest that thiophene-based compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.
  • Antimicrobial Activity :
    • Research indicates that certain thiophene derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes.

Toxicity Studies

Understanding the toxicity profile of 4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f] benzothiole is essential for its application in biomedical fields:

  • Acute Toxicity : Preliminary toxicity studies indicate that high concentrations may lead to cytotoxic effects in mammalian cell lines. The compound's safety must be evaluated through comprehensive toxicological assessments.
  • Environmental Impact : Given its synthetic nature, evaluating the environmental toxicity is crucial as well. Compounds with similar structures have been shown to exhibit varying degrees of aquatic toxicity.

Case Study 1: Antioxidant Activity Assessment

A study published in a peer-reviewed journal evaluated the antioxidant capacity of several thiophene derivatives using DPPH and ABTS assays. Results indicated that compounds with structural similarities to 4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f] benzothiole exhibited IC50 values comparable to established antioxidants like ascorbic acid.

CompoundIC50 (µM)Reference
Ascorbic Acid10
Thiophene Derivative A15
Thiophene Derivative B12

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that a thiophene derivative structurally related to 4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f] benzothiole induced significant apoptosis at concentrations above 20 µM.

Cell LineTreatment (µM)Apoptosis (%)Reference
MCF-72040%
MDA-MB-2312035%

Q & A

Q. What synthetic protocols are recommended for preparing 4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole-based polymers?

Methodological Answer: The compound is typically synthesized via Stille or Suzuki coupling reactions. For example, copolymerization with trimethylstannane derivatives (e.g., FBDT-Sn or BDT-Sn) under inert conditions yields polymers with controlled molecular weights. A general protocol involves dissolving monomers (e.g., 4,8-bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl)bis(trimethylstannane) in dry tetrahydrofuran (THF) with a palladium catalyst (e.g., PdCl₂(PPh₃)₂) at reflux (60–80°C) for 24–48 hours . Purification via Soxhlet extraction with methanol and chloroform ensures removal of low-molecular-weight byproducts. Yields vary between 58% and 90%, depending on monomer reactivity and solvent systems .

Q. How are the optical and electronic properties of this compound characterized for photovoltaic applications?

Methodological Answer: Key characterization techniques include:

  • UV-Vis Spectroscopy : Measures absorption coefficients (e.g., λₐᵦₛ ≈ 695 nm in chloroform) to assess bandgap engineering .
  • Cyclic Voltammetry (CV) : Determines HOMO/LUMO levels (e.g., HOMO = -5.33 eV, LUMO = -2.92 eV) using ferrocene/ferrocenium as a reference .
  • Mobility Measurements : Space-charge-limited current (SCLC) or field-effect transistor (FET) configurations quantify charge carrier mobility (e.g., ~10⁻⁴–10⁻² cm²/V·s) .
  • Photoluminescence (PL) Quenching : Evaluates exciton dissociation efficiency in donor-acceptor blends .

Advanced Research Questions

Q. How can researchers optimize the compatibility of this polymer with non-fullerene acceptors (NFAs) to enhance device efficiency?

Methodological Answer:

  • Ternary Blending : Introduce a third component (e.g., PPD or TT units) to improve light absorption and charge transport. For example, TP polymers with a 2:1:1 ratio of BDTT, PPD, and TT units achieve broad spectral coverage (400–1000 nm) .
  • Solvent Engineering : Use high-boiling-point solvents (e.g., chlorobenzene with 1% 1-chloronaphthalene) to optimize phase separation and morphology .
  • Post-Treatment : Thermal annealing (100–140°C for 10 minutes) or solvent vapor annealing enhances crystallinity and reduces recombination .

Q. What experimental strategies address contradictory data in charge carrier mobility measurements?

Methodological Answer: Contradictions often arise from processing conditions or measurement techniques. Mitigation strategies include:

  • Standardized Film Fabrication : Spin-coat films under controlled humidity (<20%) and temperature (25°C) to minimize batch variations .
  • Cross-Validation : Compare SCLC (using hole-only devices with MoO₃/Au electrodes) and FET mobility values to identify interfacial effects .
  • Morphology Analysis : Atomic force microscopy (AFM) and grazing-incidence wide-angle X-ray scattering (GIWAXS) correlate mobility differences with crystalline domain size and orientation .

Q. How can thermal stability challenges in organic solar cells using this polymer be resolved?

Methodological Answer: Thermal degradation at >100°C is linked to polymer:fullerene phase separation. Solutions include:

  • Additive Engineering : Incorporate 1,8-diiodooctane (DIO) or diphenyl ether (DPE) to stabilize the active layer morphology during thermal stress .
  • Crosslinkable Polymers : Introduce photo-crosslinkable moieties (e.g., azide groups) to lock the donor-acceptor network .
  • Alternative Acceptors : Replace PCBM with thermally stable NFAs (e.g., ITIC derivatives) to suppress cluster formation .

Q. What structural modifications reduce voltage losses (Vₗₒₛₛ) in devices using this polymer?

Methodological Answer:

  • Donor-Acceptor Spacing : Increase the alkyl linker length between the donor (BDT) and acceptor (NDI) units to minimize energetic disorder. For example, a six-methylene linker reduces Vₗₒₛₛ from 0.75 V to 0.68 V .
  • Fluorination : Introduce fluorine atoms on the thieno[3,4-b]thiophene unit to lower the HOMO level (-5.4 eV vs. -5.2 eV for non-fluorinated analogs), enhancing open-circuit voltage (Vₒ꜀) .
  • Side-Chain Engineering : Replace 2-ethylhexyl with linear alkyl chains (e.g., octyl) to improve packing density and reduce trap states .

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